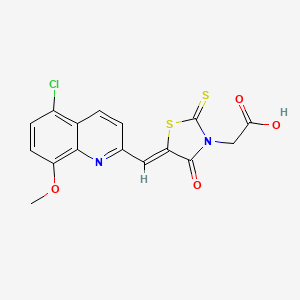

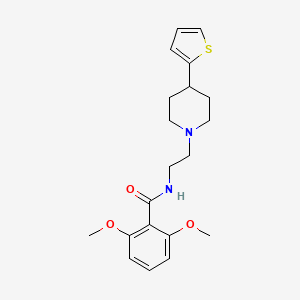

(Z)-2-(5-((5-氯-8-甲氧基喹啉-2-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound , (Z)-2-(5-((5-chloro-8-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, which is a side-chain of the fourth generation of cephem antibiotics , and (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics . These compounds share the thiadiazole moiety and are relevant to the synthesis and application of cephalosporin antibiotics.

Synthesis Analysis

The synthesis of related compounds involves several steps, starting from aminoisoxazoles and proceeding through skeletal rearrangement . For example, the preparation of the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid involves the reaction of 3-amino-5-methoxyisoxazole with alkoxycarbonyl isothiocyanates to give intermediates, which are then converted into the target compound through the reaction with O-methylhydroxylamine . Another synthesis route involves O-methylation of a hydroxyimino precursor with methyl iodide or dimethyl sulfate in the presence of barium oxide and barium hydroxide octahydrate to afford the desired Z-isomer . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been determined by techniques such as X-ray crystallography . This method provides an unambiguous determination of the stereochemical structure, which is crucial for understanding the compound's reactivity and interaction with biological targets. The Z-configuration is particularly important in the activity of cephalosporin antibiotics, and the same might be inferred for the compound due to the presence of a similar Z-isomer configuration.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compound . However, the related compounds are known to be chemical modifiers of cephalosporin antibiotics, suggesting that they can react with other molecules to alter the antibiotic's properties . The presence of reactive groups such as the methoxyimino moiety and the thiadiazole ring in the related compounds indicates that the compound may also undergo various chemical reactions, potentially including those relevant to its activity as a pharmaceutical agent.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The solubility, melting point, and stability of these compounds are likely to be influenced by their molecular structure, including the presence of heteroatoms and the Z-configuration . These properties are important for the compound's formulation and storage as a pharmaceutical agent.

科学研究应用

抗菌和抗真菌应用

与 (Z)-2-(5-((5-氯-8-甲氧基喹啉-2-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)乙酸结构相关的化合物已被探索其在对抗各种微生物感染方面的潜力。Rana 等人 (2008) 合成了噻唑烷酮衍生物,对不同的微生物表现出有希望的抗菌和抗真菌活性。这些化合物的抗菌功效突出了它们在开发新的治疗剂中的潜力 (Rana, Mistry, & Desai, 2008)。同样,Krátký、Vinšová 和 Stolaříková (2017) 评估了罗丹明-3-乙酸衍生物,证明了其对分枝杆菌(包括结核分枝杆菌)和耐甲氧西林金黄色葡萄球菌的显着活性,突出了此类化合物在治疗耐药菌株方面的潜力 (Krátký, Vinšová, & Stolaříková, 2017)。

抗癌和抗血管生成作用

噻唑烷酮衍生物的探索延伸到了抗癌研究领域。Chandrappa 等人 (2010) 合成了新型硫代噻唑烷-4-酮衍生物,并研究了它们对可移植小鼠肿瘤的体内抗癌和抗血管生成作用。这些化合物显着减少了肿瘤体积和细胞数量,同时抑制了肿瘤诱导的血管生成,表明了抗癌治疗的一个有希望的途径 (Chandrappa et al., 2010)。

光伏和荧光应用

与 (Z)-2-(5-((5-氯-8-甲氧基喹啉-2-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)乙酸相关的化合物的结构多功能性也在材料科学中找到了应用。Khan 等人 (2019) 设计了基于三氮杂蒽的供体材料,其中掺入了罗丹明-3-乙酸部分,用于有机太阳能电池,展示了适用于光伏应用的增强的光电性能 (Khan et al., 2019)。此外,李瑞杰 (2013) 合成了一种对 Co2+ 具有优异选择性的荧光化合物,表明其作为荧光化学传感器的潜力 (Li Rui-j, 2013)。

属性

IUPAC Name |

2-[(5Z)-5-[(5-chloro-8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O4S2/c1-23-11-5-4-10(17)9-3-2-8(18-14(9)11)6-12-15(22)19(7-13(20)21)16(24)25-12/h2-6H,7H2,1H3,(H,20,21)/b12-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGYNLUSMPJGRX-SDQBBNPISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)C=CC(=N2)C=C3C(=O)N(C(=S)S3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=C(C=C1)Cl)C=CC(=N2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(5-((5-chloro-8-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2554134.png)

![N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2554135.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile](/img/structure/B2554142.png)

![7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2554143.png)

![4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2554147.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2554149.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2554150.png)

![4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2554157.png)